molecular formula C25H34O6 B1237892 Integric acid

Integric acid

Cat. No. B1237892
M. Wt: 430.5 g/mol
InChI Key: UIXJDFDDMXCJCT-KIBVBBMMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Integric acid is a natural product found in Xylaria with data available.

Scientific Research Applications

HIV-1 Integrase Inhibition

Integric acid has been identified as an inhibitor of HIV-1 integrase, an enzyme crucial for the integration of the HIV virus into the host genome. Singh, Felock, and Hazuda (2000) found that chemical and enzymatic modifications of integric acid resulted in several derivatives with selective HIV-1 inhibitory activity. Their research indicates that most groups present in natural integric acid are necessary for inhibiting HIV-1 integrase strand transfer activity (Singh, Felock, & Hazuda, 2000).

Total Synthesis and Stereochemistry

The total synthesis of integric acid, starting from the Wieland-Miescher ketone, was described by Waalboer et al. (2009). This synthesis approach, involving a one-step orthogonal deprotection/protection strategy, helped in determining the absolute stereochemistry of integric acid. It provided clear evidence for (S)-stereochemistry at the C4' position (Waalboer et al., 2009).

Biosynthesis in Wood-Decay Fungus

Srisapoomi et al. (2014) studied the biosynthesis of integric acid, a secondary metabolite of the wood-decay fungus Xylaria feejeensis. Their research involved labeling experiments with acetate and L-methionine, which illustrated that integric acid is formed through the condensation of a sesquiterpene and a polyketide, suggesting the involvement of the mevalonate pathway (Srisapoomi et al., 2014).

Antiviral Activity and Inhibition Mechanism

Hazuda et al. (2000) explored diketo acid inhibitors of HIV-1 integrase that displayed antiviral activity due to their effect on integration. This study is significant as it demonstrated the antiviral activity of compounds like integric acid due to inhibition of one of the integrase's catalytic functions, strand transfer (Hazuda et al., 2000).

properties

Product Name

Integric acid

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

(1S,4R,7S,8aR)-4-[(E)-2,4-dimethyloct-2-enoyl]oxy-8a-methyl-6-oxo-7-(3-oxoprop-1-en-2-yl)-1,2,3,4,7,8-hexahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C25H34O6/c1-6-7-8-15(2)11-16(3)24(30)31-22-10-9-19(23(28)29)25(5)13-18(17(4)14-26)21(27)12-20(22)25/h11-12,14-15,18-19,22H,4,6-10,13H2,1-3,5H3,(H,28,29)/b16-11+/t15?,18-,19+,22+,25+/m0/s1

InChI Key

UIXJDFDDMXCJCT-KIBVBBMMSA-N

Isomeric SMILES

CCCCC(C)/C=C(\C)/C(=O)O[C@@H]1CC[C@@H]([C@@]2(C1=CC(=O)[C@@H](C2)C(=C)C=O)C)C(=O)O

Canonical SMILES

CCCCC(C)C=C(C)C(=O)OC1CCC(C2(C1=CC(=O)C(C2)C(=C)C=O)C)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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